N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-ethoxyphenyl)oxalamide
Description
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-ethoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 3-cyclopropyl-3-hydroxypropyl group at the N1 position and a 4-ethoxyphenyl group at the N2 position.
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-(4-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-2-22-13-7-5-12(6-8-13)18-16(21)15(20)17-10-9-14(19)11-3-4-11/h5-8,11,14,19H,2-4,9-10H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLINPZHFBZXYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-ethoxyphenyl)oxalamide is a synthetic compound with the molecular formula and a molecular weight of 306.362 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, which may include anti-inflammatory, analgesic, and anticancer properties. Below is a detailed overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Cyclopropyl Group : Contributes to the compound's steric properties.
- Hydroxypropyl Group : May enhance solubility and biological activity.
- Ethoxyphenyl Group : Potentially increases lipophilicity, aiding in membrane permeability.
This compound is primarily utilized for research purposes and is not approved for therapeutic applications in humans or animals.
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological activity may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways related to pain and inflammation.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study demonstrated that oxalamide derivatives exhibit significant anti-inflammatory effects in animal models. The presence of the cyclopropyl group was noted to enhance this activity by modulating the inflammatory response through inhibition of pro-inflammatory cytokines.
-
Analgesic Effects :
- In preclinical trials, compounds similar to this compound showed promising analgesic properties, potentially through central nervous system pathways that mediate pain perception.
-
Anticancer Potential :
- Research indicated that certain oxalamides could exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve inducing apoptosis or inhibiting cell proliferation through interference with cell cycle regulation.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Analgesic | Pain relief in animal models | |
| Anticancer | Cytotoxicity against cancer cells |
Synthesis Methods
The synthesis of this compound typically involves:
-
Reactions of Substituted Anilines with Oxalic Acid Derivatives :
- This method allows for the formation of the oxalamide linkage, which is crucial for its biological activity.
-
Optimization of Reaction Conditions :
- Factors such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Key Observations :
- Cyclopropyl vs.
- Ethoxyphenyl vs. Chlorophenyl : The 4-ethoxyphenyl group in the target compound is less electronegative than the 4-chlorophenyl group in 117 , which may reduce binding affinity to electron-deficient targets but improve metabolic stability .
- Hydroxypropyl vs. Pyridylethyl : The hydroxypropyl group in the target compound introduces a polar, metabolically labile site, whereas the pyridylethyl group in 1770 may facilitate hydrogen bonding and enzymatic interactions .
Metabolic Pathways
Physicochemical Properties
- Melting Points : Adamantyl derivatives (e.g., 10 ) exhibit high melting points (>210°C) due to crystallinity, whereas the target compound’s hydroxypropyl group may lower its melting point .
- Solubility : The ethoxyphenyl group likely enhances aqueous solubility compared to hydrophobic adamantyl derivatives but reduces it relative to pyridine-containing analogs like 1770 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
